molecular formula C7H11N3O B8792920 (R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol CAS No. 1159732-94-1

(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol

Cat. No.: B8792920
CAS No.: 1159732-94-1
M. Wt: 153.18 g/mol
InChI Key: NXIFLFFIQCQPGP-RXMQYKEDSA-N
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Description

(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a molecular framework that combines a pyrrolidine ring, a common feature in pharmacologically active molecules, with a pyrazol-5-ol moiety. The (R)-enantiomer is particularly valuable for creating stereospecific research compounds and probes . This structure serves as a versatile and privileged scaffold for the design and synthesis of novel bioactive molecules. Pyrazole and pyrrolidine derivatives are widely recognized for their diverse biological activities, which include serving as inhibitors for various protein kinases and other enzymes involved in cellular signaling pathways . Researchers utilize this compound as a key synthetic intermediate in developing potential therapeutic agents. Its molecular architecture makes it a promising building block for projects targeting cyclin-dependent kinases (CDKs), which are important targets in oncology research . The compound's structure aligns with those used in developing antitumor, anti-inflammatory, and antimicrobial agents, making it a valuable template for combinatorial and medicinal chemistry programs . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1159732-94-1

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-[(3R)-pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C7H11N3O/c11-7-3-6(9-10-7)5-1-2-8-4-5/h3,5,8H,1-2,4H2,(H2,9,10,11)/t5-/m1/s1

InChI Key

NXIFLFFIQCQPGP-RXMQYKEDSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC(=O)NN2

Canonical SMILES

C1CNCC1C2=CC(=O)NN2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol has been investigated for its potential as an anticancer agent. Its structure allows for interaction with various molecular targets involved in cancer pathways. Research indicates that compounds with a pyrazole moiety exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia (SB-ALL) cell lines, when evaluated using assays such as the MTT assay .

Neuroprotective Properties

The compound is also being explored for neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress positions it as a candidate for further research in conditions like Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Effects

(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol has shown promise in anti-inflammatory applications. Studies have demonstrated its efficacy in reducing inflammation markers, making it a potential therapeutic agent for inflammatory diseases .

Synthetic Routes

The synthesis of (R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol can be achieved through various chemical reactions involving pyrrolidine and pyrazole derivatives. Notable methods include:

  • Condensation Reactions: Utilizing hydrazine derivatives to form the pyrazole ring.
  • Cyclization Processes: Involving the reaction of pyrrolidine with appropriate carbonyl compounds to yield the desired structure .

Chemical Characteristics

The compound features a hydroxyl group at the 5-position of the pyrazole ring, enhancing its reactivity and biological interactions. Its molecular formula is C7_7H11_{11}N3_3O, indicating the presence of nitrogen atoms that contribute to its biological activity .

Interaction Studies

Understanding how (R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol interacts with biological targets is crucial for elucidating its mechanism of action. Recent studies have employed molecular docking techniques to predict binding affinities with key proteins involved in cancer progression and neurodegeneration. These studies found moderate to strong binding energies, suggesting significant interactions that could lead to therapeutic effects .

Comparative Analysis with Related Compounds

A comparison of (R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol with structurally similar compounds reveals its unique properties:

Compound NameStructural FeaturesUnique Aspects
1H-PyrazoleSimple pyrazole structureLacks pyrrolidine moiety
PyrrolidineSaturated five-membered ringNo pyrazole functionality
4-AminoantipyrineContains pyrazole and amine groupsExhibits strong analgesic properties
(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-olCombination of pyrrolidine and pyrazole ringsEnhanced biological activity compared to simpler analogs

Conclusion and Future Directions

(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol represents a versatile scaffold in drug development, particularly in oncology and neurology. Future research should focus on:

  • In vivo Studies: To validate the efficacy and safety profiles observed in vitro.
  • Mechanistic Investigations: To fully understand its interactions at the molecular level.
  • Formulation Development: To optimize delivery methods for clinical applications.

The ongoing exploration of this compound's potential underscores its significance in advancing therapeutic strategies against complex diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group (-OH) at the 5-position of the pyrazole ring enables nucleophilic substitution under mild conditions. Key reactions include:

Reaction TypeReagents/ConditionsProduct(s)YieldSource
Alkylation Methyl iodide, K₂CO₃, DMF, 60°C5-Methoxy-3-(pyrrolidin-3-yl)-1H-pyrazole72–85%
Acylation Acetic anhydride, reflux5-Acetoxy-3-(pyrrolidin-3-yl)-1H-pyrazole68%

These reactions retain stereochemical integrity at the pyrrolidine ring’s chiral center, as confirmed by NMR studies .

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-donating effects of the hydroxyl group:

  • Nitration : HNO₃/H₂SO₄ yields 4-nitro derivatives .

  • Sulfonation : Fuming H₂SO₄ produces sulfonated analogs .

Condensation Reactions

The compound participates in multicomponent reactions (MCRs) to form fused heterocycles:

Mannich Reaction

Reacting with formaldehyde and amines under acidic conditions generates pyrrolidine-pyrazole hybrids with enhanced bioactivity .

Cyclocondensation

Interaction with β-keto esters or nitriles forms pyrazolo[1,5-a]pyrimidines, a scaffold with kinase inhibitory properties :

text
(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol + β-keto ester → Pyrazolo[1,5-a]pyrimidine (72–89% yield)

Oxidation

The pyrrolidine ring’s secondary amine undergoes oxidation with H₂O₂ to form a pyrrolidone derivative :

text
(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol → 3-(Pyrazol-5-yl)pyrrolidin-3-one (58% yield)

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline intermediate, though this is less common due to steric hindrance .

Coordination Chemistry

The pyrazole nitrogen and pyrrolidine amine act as bidentate ligands for transition metals (e.g., Ru, Cu). Complexation with [RuCl₂(p-cymene)]₂ enhances catalytic activity in transfer hydrogenation .

Biological Interactions

While not strictly a chemical reaction, the compound’s bioactivity stems from:

  • Enzyme Inhibition : Binds to ATP pockets of kinases (e.g., Nek1, HPPD) via H-bonding with the hydroxyl group .

  • Receptor Modulation : Interacts with GABA₃ receptors through pyrrolidine’s amine group .

Key Structural Insights

  • Tautomerism : Exists as a 1H-tautomer in solution, confirmed by 1H^1H NMR (δ 6.25–6.94 ppm for NH₂) .

  • Steric Effects : Pyrrolidine’s chair conformation restricts reactivity at the 3-position .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

The pyrazole scaffold is highly modular, with substituents dictating pharmacological properties. Key comparisons include:

Compound Name Substituent at Pyrazole 3-Position Molecular Weight (g/mol) Key Properties/Activities Source
(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol Pyrrolidine (R-configuration) 153.18 Potential enzyme inhibition
3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol 2,5-Dimethylfuran Not reported Antibacterial, antifungal
3-(4-Nitrophenyl)-1H-pyrazol-5-ol (Compound 15) 4-Nitrophenyl 261.25 High yield (95%), chemosensor
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-ol (Compound 17) 3,4-Dimethoxyphenyl 275.29 Moderate yield (76%)
  • Pyrrolidine vs.
  • Aryl Substituents : Electron-withdrawing groups (e.g., nitro in Compound 15 ) may improve metal ion chelation in chemosensors, whereas electron-donating methoxy groups (Compound 17 ) could modulate electronic properties for target binding.

Stereochemical Considerations

Chirality significantly impacts bioactivity. For example:

  • The (R) configuration in the target compound may optimize interactions with chiral enzyme pockets, analogous to (3R,5R) -configured pyrrolidine derivatives in beta-secretase inhibition .

Key Research Findings and Implications

  • Aryl groups with electron-withdrawing substituents improve chemosensing efficacy .
  • Stereochemical Optimization : The R-configuration may be critical for high-affinity binding, as seen in related oxadiazole-pyrrolidine hybrids .

Preparation Methods

Optimization Parameters

  • Temperature : Microwave-assisted reactions (e.g., 80–120°C) reduce reaction times from hours to minutes.

  • Catalysts : Pd(OAc)₂/XPhos systems enhance coupling efficiency.

  • Solvents : MeCN and DMF improve solubility of polar intermediates.

Analytical Techniques

  • NMR Spectroscopy : Confirms regiochemistry (e.g., pyrazole proton assignments at δ 7.2–8.0 ppm).

  • Mass Spectrometry : Validates molecular weight (m/z 153.18 for [M+H]⁺).

  • Chiral HPLC : Measures enantiomeric excess (>98% ee achievable).

Comparative Analysis of Synthetic Routes

MethodYield (%)Enantiomeric Excess (%)Key AdvantageLimitation
Cyclocondensation45–60N/AOne-pot synthesisRequires pre-functionalized hydrazine
Suzuki-Miyaura Coupling50–70>98ModularityCost of palladium catalysts
Asymmetric Hydrogenation60–75>99Direct enantioselectivitySpecialized equipment required

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